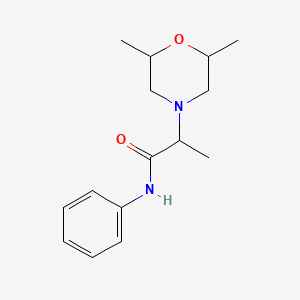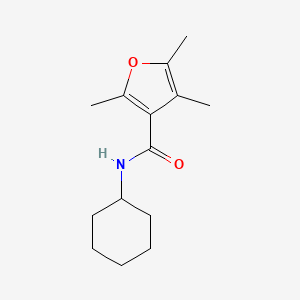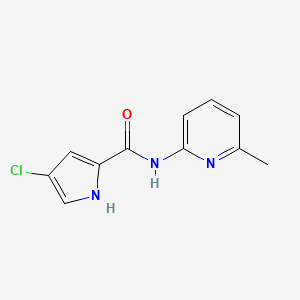
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide, also known as DMPP, is a synthetic compound that has gained significant attention in scientific research. DMPP is a chiral molecule that belongs to the class of morpholine derivatives. It has a molecular weight of 285.4 g/mol and a molecular formula of C16H24N2O2. DMPP has shown promising results in various research areas, such as neuroscience, pharmacology, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has shown promising results in various scientific research areas. In neuroscience, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been used as a tool to study the role of acetylcholine receptors in the brain. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been shown to activate nicotinic acetylcholine receptors, which are involved in learning, memory, and attention. In pharmacology, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been used as a reference compound to evaluate the activity of new drugs that target nicotinic acetylcholine receptors. In medicinal chemistry, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been used as a starting point to design new compounds that target nicotinic acetylcholine receptors for the treatment of neurological disorders.
Mecanismo De Acción
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide is a potent agonist of nicotinic acetylcholine receptors. Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed in the nervous system. When activated, nicotinic acetylcholine receptors allow the influx of cations, such as sodium and calcium, into the cell, leading to depolarization and the generation of action potentials. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide binds to the orthosteric site of nicotinic acetylcholine receptors, which is the site where acetylcholine binds. This binding leads to the opening of the ion channel and the subsequent influx of cations.
Biochemical and Physiological Effects
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been shown to have various biochemical and physiological effects. In the nervous system, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been shown to enhance the release of neurotransmitters, such as dopamine and glutamate. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has also been shown to improve cognitive function, such as learning and memory. In the cardiovascular system, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been shown to cause vasodilation and a decrease in blood pressure. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has several advantages for lab experiments. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide is a potent and selective agonist of nicotinic acetylcholine receptors, which makes it a useful tool to study the function of these receptors. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide is also stable and easy to handle, which makes it a convenient compound for lab experiments. However, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has some limitations for lab experiments. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has a short half-life, which means that its effects are transient. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide is also expensive, which may limit its use in some labs.
Direcciones Futuras
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has several potential future directions. In neuroscience, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide could be used to study the role of nicotinic acetylcholine receptors in neurological disorders, such as Alzheimer's disease and schizophrenia. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide could also be used as a reference compound to evaluate the activity of new drugs that target nicotinic acetylcholine receptors. In pharmacology, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide could be used as a template to design new compounds that target nicotinic acetylcholine receptors for the treatment of neurological disorders. In medicinal chemistry, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide could be used as a starting point to design new compounds that target other ion channels or receptors for the treatment of various diseases.
Métodos De Síntesis
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 2,6-dimethylmorpholine with benzaldehyde in the presence of an acid catalyst. This reaction produces 2-(2,6-dimethylmorpholin-4-yl)benzaldehyde. The second step involves the reduction of 2-(2,6-dimethylmorpholin-4-yl)benzaldehyde using sodium borohydride to produce 2-(2,6-dimethylmorpholin-4-yl)propan-2-ol. The final step involves the reaction of 2-(2,6-dimethylmorpholin-4-yl)propan-2-ol with N-phenylpropanamide in the presence of a dehydrating agent to produce 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide.
Propiedades
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-9-17(10-12(2)19-11)13(3)15(18)16-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJPMNPMNZMTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)



![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)



![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)


![N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7465579.png)
